4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl-
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Overview
Description
4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- involves several steps. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product with multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Chemical Reactions Analysis
4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Major products formed from these reactions include various substituted piperidines and piperidinones .
Scientific Research Applications
4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing pharmaceuticals with piperidine moieties.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Piperidinone, 3-ethyl-1-methyl-2,6-diphenyl- is unique due to its specific substitution pattern on the piperidine ring. Similar compounds include:
4-Piperidinone, 1-methyl-: This compound has a similar structure but lacks the ethyl and diphenyl substitutions.
3-Methyl-2,6-diphenyl-piperidin-4-one: This compound has a similar substitution pattern but differs in the position of the methyl group.
2,6-Diphenyl-piperidin-4-one: This compound lacks the ethyl and methyl substitutions .
These similar compounds share some chemical properties but differ in their specific reactivity and applications.
Properties
CAS No. |
64292-65-5 |
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Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-ethyl-1-methyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C20H23NO/c1-3-17-19(22)14-18(15-10-6-4-7-11-15)21(2)20(17)16-12-8-5-9-13-16/h4-13,17-18,20H,3,14H2,1-2H3 |
InChI Key |
VUQTWSDYRMHCDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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